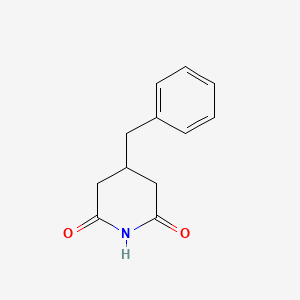

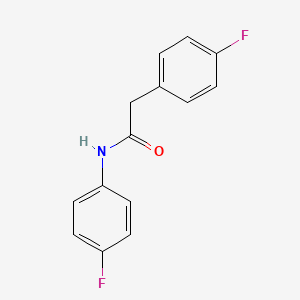

![molecular formula C11H18N4O3S B2884955 N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide CAS No. 1803566-35-9](/img/structure/B2884955.png)

N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a sulfur atom bonded to an oxygen atom and an amine group, hence the name. The 1,3-dimethyl-1H-pyrazol-5-yl group suggests that this compound also contains a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Sulfonamides, for example, can undergo hydrolysis, oxidation, and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, solubility, and stability would be determined experimentally .Applications De Recherche Scientifique

Unusual Base-Catalyzed Exchange in Synthesis

A study detailed the preparation of a deuterated version of a complex molecule for use as a bioanalytical standard in clinical trials, emphasizing the challenges of base-catalyzed exchange reactions. The research highlighted the intricate process of labeling and the subsequent issues faced, such as deuterium loss, which necessitated alternative strategies to achieve the desired isotopic labeling of the molecule. This work underscores the complexities involved in the synthesis of labeled compounds for pharmaceutical applications (Stuart Rozze & M. Fray, 2009).

Organoplatinum Compounds and Crystal Engineering

Research on organoplatinum(IV) compounds with chelating nitrogen donor ligands provided insights into the preparation and characterization of these compounds. The study included the analysis of crystal and molecular structures, contributing to the field of crystal engineering and the understanding of molecular interactions in solid-state chemistry. This research is essential for the development of new materials with specific optical or electronic properties (H. C. Clark et al., 1984).

Directional Control in Crystal Engineering

Another study focused on incorporating the 1,8-naphthalimide group into bis(pyrazolyl)methane ligands, demonstrating the control of directional assembly of complexes in both solution and solid state. This research contributes to the field of crystal engineering by showing how specific functional groups can influence the assembly and properties of molecular complexes (D. Reger et al., 2005).

Synthesis and Structure of Diorganotin Derivatives

The synthesis and structural analysis of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes were described, highlighting their potential biological activity. Such studies are crucial for developing new compounds with potential applications in medicinal chemistry, particularly in the design of chemotherapeutic agents (Fang-Lin Li et al., 2010).

Mécanisme D'action

Target of Action

Similar pyrazole-bearing compounds have been reported to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target the same or similar biological entities involved in these diseases.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function .

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of similar compounds , it’s likely that this compound affects the biochemical pathways related to these diseases.

Result of Action

Similar compounds have been reported to exhibit potent antileishmanial and antimalarial activities , suggesting that this compound may also have similar effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3S/c1-8-7-10(14(2)12-8)15-6-4-5-9(11(15)16)13-19(3,17)18/h7,9,13H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGIJLTVPADXMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCCC(C2=O)NS(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

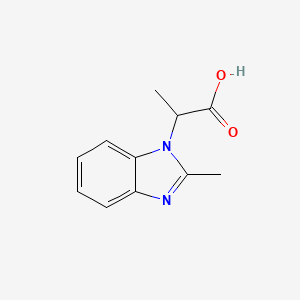

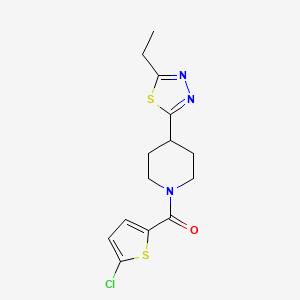

![N-(2-ethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2884873.png)

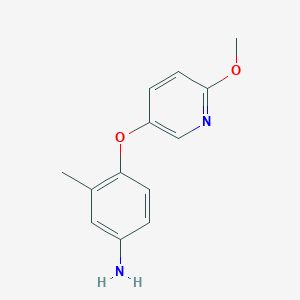

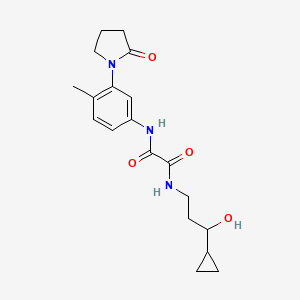

![methyl {[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2884876.png)

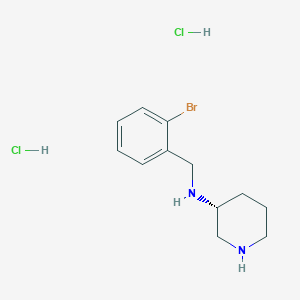

![7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2884877.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2884879.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2884885.png)

![methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2884891.png)

![8-chloro-1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2884895.png)